3-(6-oxo-1,6-dihydropyrimidin-2-yl)phenyl sulfurofluoridate
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Overview
Description
The compound “3-(6-oxo-1,6-dihydropyrimidin-2-yl)phenyl sulfurofluoridate” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl group, which is a six-membered carbon ring . The term “sulfurofluoridate” suggests the presence of sulfur and fluorine atoms, possibly in a functional group attached to the phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrimidine ring and the phenyl ring are both planar structures, and the orientation of the sulfurofluoridate group could influence the overall shape of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The pyrimidine ring might be involved in reactions with nucleophiles or electrophiles, and the sulfurofluoridate group could potentially undergo reactions with various reagents .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its molecular structure. For example, the presence of the sulfurofluoridate group might make the compound more polar and therefore more soluble in polar solvents .Mechanism of Action
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(6-oxo-1,6-dihydropyrimidin-2-yl)phenyl sulfurofluoridate involves the reaction of 3-(2-hydroxyphenyl)prop-2-enoic acid with thionyl chloride to form 3-(2-chloroacetyl)phenyl prop-2-enoate. This intermediate is then reacted with 2-amino-4,6-dihydroxypyrimidine to form 3-(6-oxo-1,6-dihydropyrimidin-2-yl)phenyl prop-2-enoate. Finally, this compound is reacted with sulfur tetrafluoride to form the desired product.", "Starting Materials": [ "3-(2-hydroxyphenyl)prop-2-enoic acid", "thionyl chloride", "2-amino-4,6-dihydroxypyrimidine", "sulfur tetrafluoride" ], "Reaction": [ "Step 1: React 3-(2-hydroxyphenyl)prop-2-enoic acid with thionyl chloride to form 3-(2-chloroacetyl)phenyl prop-2-enoate.", "Step 2: React 3-(2-chloroacetyl)phenyl prop-2-enoate with 2-amino-4,6-dihydroxypyrimidine to form 3-(6-oxo-1,6-dihydropyrimidin-2-yl)phenyl prop-2-enoate.", "Step 3: React 3-(6-oxo-1,6-dihydropyrimidin-2-yl)phenyl prop-2-enoate with sulfur tetrafluoride to form 3-(6-oxo-1,6-dihydropyrimidin-2-yl)phenyl sulfurofluoridate." ] } | |
CAS No. |
2411238-88-3 |
Molecular Formula |
C10H7FN2O4S |
Molecular Weight |
270.2 |
Purity |
95 |
Origin of Product |
United States |
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